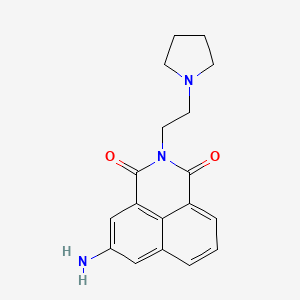
5-Amino-2-(2-(1-pyrrolidinyl)ethyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2-(2-(1-pyrrolidinyl)ethyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-Amino-2-(2-(1-pyrrolidinyl)ethyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione , also known by its CAS number 69408-83-9, is a member of the benzo[de]isoquinoline-1,3-dione family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer properties and effects on cellular mechanisms. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 309.362 g/mol |
| Density | 1.331 g/cm³ |
| Boiling Point | 551.4 °C |
| Melting Point | Not available |
| Flash Point | 287.2 °C |
Structural Characteristics
The compound features a benzo[de]isoquinoline core with an amino group and a pyrrolidine moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:
Anticancer Properties
Research has indicated that compounds within the benzo[de]isoquinoline family exhibit significant anticancer activity. In particular, studies have shown that This compound can inhibit the proliferation of various cancer cell lines.
A notable study demonstrated that this compound induced apoptosis in human cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Genotoxicity Studies
A critical evaluation of the genotoxic potential of this compound was conducted using cultured human lymphocytes. The results indicated that at certain concentrations (0.25 µg/ml and above), the compound caused chromosomal breakages and exchanges, raising concerns about its mutagenic effects . The mean number of breakages per cell increased with higher doses, indicating a dose-dependent response.
The proposed mechanism behind the biological activity of This compound involves its interaction with cellular pathways related to oxidative stress and apoptosis. The compound is believed to act as a reactive oxygen species (ROS) generator, leading to oxidative damage in cancer cells while sparing normal cells under certain conditions .
Case Study 1: In Vitro Analysis
In vitro studies have shown that the compound effectively inhibits cell growth in several cancer lines, including breast and lung cancers. For instance, treatment with varying concentrations (0.1 µM to 10 µM) resulted in a significant reduction in cell viability over 48 hours, with IC50 values indicating potent activity .
Case Study 2: Pharmacokinetics and Toxicology
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results suggested moderate bioavailability and a favorable metabolic profile that supports further development for therapeutic use .
属性
CAS 编号 |
69408-83-9 |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
5-amino-2-(2-pyrrolidin-1-ylethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H19N3O2/c19-13-10-12-4-3-5-14-16(12)15(11-13)18(23)21(17(14)22)9-8-20-6-1-2-7-20/h3-5,10-11H,1-2,6-9,19H2 |
InChI 键 |
TXYIFVDECCPRPY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















